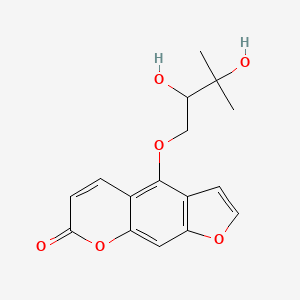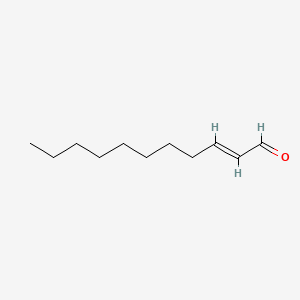
trans-2-Undecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Undecenal: is an organic compound with the molecular formula C11H20O . It is an unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms in the undecenal chain. This compound is known for its distinctive citrus-like aroma and is found naturally in various plants, including coriander, fresh red pepper, and watermelon .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2-Undecenal can be synthesized through the oxidation of triolein, a triglyceride derived from oleic acid. The oxidation process typically involves heating triolein, which leads to the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of undecylenic acid, followed by selective oxidation. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Undecenal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, trans-2-Undecenol.
Addition Reactions: The double bond in this compound allows it to participate in various addition reactions, such as hydrogenation and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation, and halogens like bromine for halogenation.
Major Products Formed:
Oxidation: Undecanoic acid.
Reduction: trans-2-Undecenol.
Addition Reactions: Dibromo-undecanal (from halogenation).
Scientific Research Applications
Chemistry: trans-2-Undecenal is used as a starting material in the synthesis of various organic compounds. Its reactivity makes it valuable in the study of organic reaction mechanisms.
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also investigated for its potential antimicrobial properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly its role in modulating biological pathways related to inflammation and oxidative stress.
Industry: this compound is widely used in the flavor and fragrance industry due to its pleasant citrus aroma. It is also used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which trans-2-Undecenal exerts its effects involves its interaction with cellular membranes and proteins. As an aldehyde, it can form covalent bonds with amino groups in proteins, leading to modifications that affect protein function. This interaction can influence various cellular pathways, including those involved in inflammation and oxidative stress .
Comparison with Similar Compounds
trans-2-Decenal: Another unsaturated aldehyde with a similar structure but a shorter carbon chain.
trans-2-Dodecenal: Similar structure with a longer carbon chain.
trans-2-Nonenal: A shorter-chain unsaturated aldehyde.
Uniqueness: trans-2-Undecenal is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and sensory properties. Its citrus-like aroma and reactivity make it particularly valuable in the flavor and fragrance industry compared to its shorter or longer-chain counterparts .
Properties
CAS No. |
2463-77-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-2-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3 |
InChI Key |
PANBRUWVURLWGY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CC=O |
Isomeric SMILES |
CCCCCCCC/C=C/C=O |
Canonical SMILES |
CCCCCCCCC=CC=O |
density |
0.837-0.847 |
physical_description |
Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma |
solubility |
Soluble in oils; Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/new.no-structure.jpg)
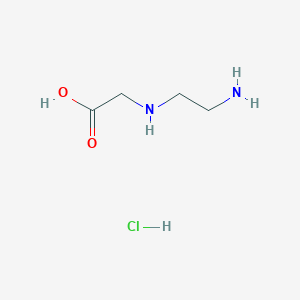
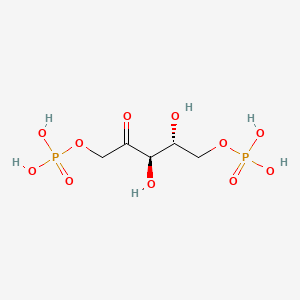
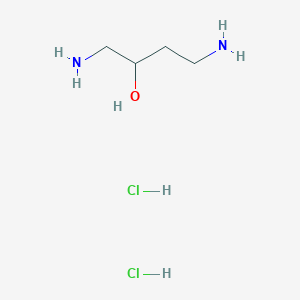
![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3422123.png)
![2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422126.png)
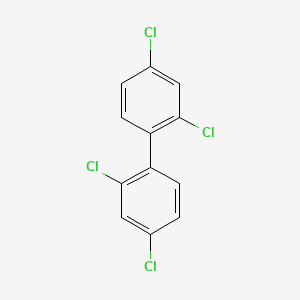
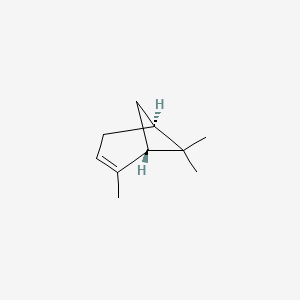
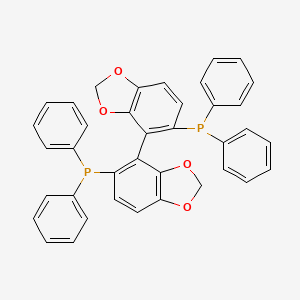
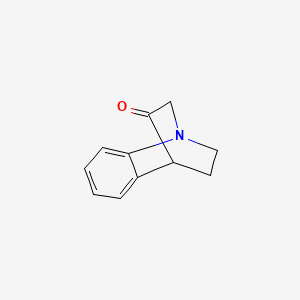
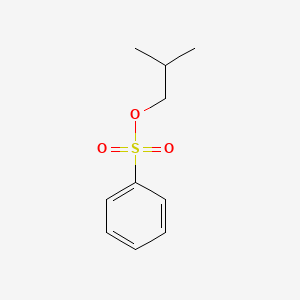
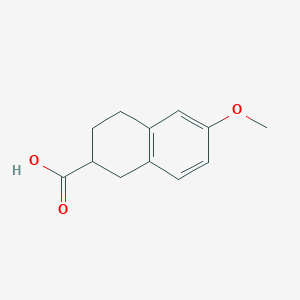
![5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3422190.png)
